Macitentan Impurity 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Macitentan Impurity 1 is a byproduct formed during the synthesis of macitentan, a dual endothelin receptor antagonist used primarily for the treatment of pulmonary arterial hypertension. The presence of impurities in pharmaceutical compounds is a critical concern as they can affect the efficacy and safety of the drug. Therefore, understanding the properties and behavior of this compound is essential for ensuring the quality and safety of macitentan.
準備方法
The synthesis of Macitentan Impurity 1 typically occurs during the multi-step production process of macitentan. The primary synthetic route involves the reaction of N-propylsulfamide with potassium tert-butoxide in methanol to form a potassium salt, which is then condensed with 5-(4-bromophenyl)-4,6-dichloropyrimidine in dimethyl sulfoxide. Subsequent steps involve reactions with ethylene glycol and 5-bromo-2-chloropyrimidine in the presence of various reagents such as sodium hydride and tetrahydrofuran .
Industrial production methods aim to minimize the formation of impurities like this compound by optimizing reaction conditions and purification processes. Techniques such as high-performance liquid chromatography (HPLC) are employed to separate and quantify impurities, ensuring that the final product meets stringent quality standards .
化学反応の分析
Macitentan Impurity 1 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the impurity into different reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common reagents used in these reactions include sodium hydride, potassium tert-butoxide, and various solvents like dimethyl sulfoxide and tetrahydrofuran. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Macitentan Impurity 1 is primarily studied in the context of pharmaceutical research to understand its impact on the safety and efficacy of macitentan. Analytical methods such as HPLC and mass spectrometry are used to identify and quantify this impurity in drug formulations. Research also focuses on developing improved synthetic routes to minimize the formation of impurities and enhance the overall quality of the drug .
In addition to its relevance in pharmaceutical research, this compound can serve as a model compound for studying the behavior of similar impurities in other drugs. This knowledge can be applied to improve the synthesis and purification processes of various pharmaceutical compounds.
作用機序
The mechanism of action of Macitentan Impurity 1 is not well-documented, as it is primarily considered an unwanted byproduct. its presence can potentially interfere with the intended action of macitentan by competing for binding sites or altering the drug’s pharmacokinetic properties. Further research is needed to elucidate the specific molecular targets and pathways affected by this impurity .
類似化合物との比較
Macitentan Impurity 1 can be compared with other impurities formed during the synthesis of endothelin receptor antagonists. Similar compounds include:
Bosentan Impurity 1: Formed during the synthesis of bosentan, another endothelin receptor antagonist.
Ambrisentan Impurity 1: A byproduct in the synthesis of ambrisentan, used for treating pulmonary arterial hypertension.
The uniqueness of this compound lies in its specific formation pathway and the conditions under which it is produced. Understanding these factors helps in developing targeted strategies to minimize its presence in the final drug product .
特性
IUPAC Name |
5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2N5O2/c17-11-3-1-10(2-4-11)13-14(19)22-9-23-15(13)24-5-6-25-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEPQTGGEXKQEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1433875-21-8 |
Source
|
Record name | 5-(4-Bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433875218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-BROMOPHENYL)-6-(2-((5-BROMO-2-PYRIMIDINYL)OXY)ETHOXY)-4-PYRIMIDINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51YSQ21S7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。